(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Description
(1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS: 2187426-36-2) is a bicyclic carboxylic acid derivative featuring a fused bicyclo[2.1.1]hexane core with stereospecific substitutions at positions 1, 4, and 5. The compound is characterized by:
- Molecular formula: C₁₁H₁₂O₃
- Molecular weight: 192.21 g/mol
- Substituents: A furan-2-yl group at position 1 and a carboxylic acid at position 5.
- Stereochemistry: The (1R,4R,5R) configuration ensures a rigid three-dimensional structure, influencing its physicochemical and biological interactions .
The bicyclo[2.1.1]hexane framework imparts significant strain, enhancing reactivity and conformational stability.
Properties
IUPAC Name |
(1R,4R,5R)-1-(furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)/t7-,9+,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWKPQUHILRBEF-HDBBIHSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C[C@@H]1[C@H]2C(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene reacts with a dienophile to form the bicyclo[2.1.1]hexane structure.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding alcohol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Bioisosterism in Drug Design
The incorporation of bicyclo[2.1.1]hexane derivatives into pharmaceutical compounds has been explored as a means to enhance bioactivity while reducing toxicity associated with traditional aromatic systems. Research indicates that substituting ortho-substituted benzene rings with bicyclo[2.1.1]hexanes can yield compounds with improved metabolic stability and bioactivity profiles.
- Case Study : A study demonstrated the synthesis of saturated analogs of established drugs such as conivaptan and lomitapide by replacing their ortho-benzene rings with bicyclo[2.1.1]hexane structures. This modification resulted in compounds exhibiting comparable or enhanced antifungal activity while maintaining lower toxicity profiles .
Agrochemical Applications
Bicyclo[2.1.1]hexanes have been utilized as scaffolds in the development of new fungicides. The structural modification allows for the creation of patent-free analogs of existing fungicides, which can be crucial for agricultural applications.
- Case Study : The fungicides boscalid and bixafen were modified to include bicyclo[2.1.1]hexane moieties, resulting in compounds that retained high antifungal activity while potentially offering improved environmental profiles .
Material Science
The unique structural properties of (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid make it a candidate for use in creating novel materials with specific mechanical or thermal properties.
Comparative Analysis of Bicyclo[2.1.1]hexane Derivatives
Mechanism of Action
The mechanism of action of (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure can enhance binding affinity and selectivity, while the furan ring and carboxylic acid group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects :
- The furan-2-yl group in the target compound introduces oxygen-based polarity, enhancing solubility compared to the phenyl () or trimethyl () analogs.
- Methoxycarbonyl () and piperidin-4-yl () substituents alter electronic profiles, affecting binding to biological targets like enzymes or receptors.
Stereochemistry :
- The (1R,4R,5R) configuration in the target compound contrasts with the (1R,4S) isomer in , which may lead to divergent pharmacological activities due to spatial orientation differences.
Pharmacological Potential: Bicyclohexane carboxylic acids are explored as prodrugs (e.g., MGS0274 besylate in ) for CNS targets. The target compound’s furan group could modulate blood-brain barrier permeability compared to bulkier substituents.
Synthesis and Applications :
Biological Activity
The compound (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic organic compound featuring a furan ring and a carboxylic acid functional group. Its unique structure provides significant potential for biological activity, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.21 g/mol. The presence of the furan ring contributes to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 196.21 g/mol |
| CAS Number | 2187426-36-2 |
The mechanism of action of this compound is primarily related to its ability to interact with various biological macromolecules, including enzymes and receptors. The bicyclic structure enhances binding affinity due to its rigidity and spatial orientation, while the furan ring and carboxylic acid group facilitate hydrogen bonding and other interactions critical for biological activity.
Potential Biological Targets
Research indicates that this compound may act as an enzyme inhibitor or receptor ligand. For example:
- Enzyme Inhibition : Its derivatives have shown promise in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to receptors that modulate cellular signaling pathways.
Biological Activity Studies
Recent studies have highlighted the biological potential of this compound and its derivatives:
Antifungal Activity
A study investigated the antifungal properties of bicyclo[2.1.1]hexanes as bioisosteres for ortho-substituted benzene rings in agrochemical applications. The incorporation of the bicyclic core into fungicides improved their solubility and antifungal efficacy compared to traditional compounds .
Enzyme Inhibition
In medicinal chemistry research, derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific enzymes associated with cancer progression and other diseases .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Antifungal Efficacy : A series of experiments demonstrated that replacing ortho-substituted benzene rings with bicyclo[2.1.1]hexanes resulted in enhanced antifungal activity against various strains .
- Inhibition of Cancer Cell Proliferation : Research indicated that certain derivatives exhibited significant inhibition against cancer cell lines by targeting specific metabolic pathways .
Comparison with Similar Compounds
To understand the uniqueness and advantages of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Bicyclo[2.2.1]heptane-2-carboxylic acid | Bicyclic | Moderate antifungal |
| Furan-2-carboxylic acid | Monocyclic | Low bioactivity |
| Bicyclo[2.1.1]hexane-2-carboxylic acid | Bicyclic | Variable |
Q & A
Basic: What synthetic strategies are effective for preparing (1R,4R,5R)-1-(Furan-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step routes combining cycloaddition for bicyclic framework formation and functional group transformations. Key steps include:
- Cycloaddition Reactions : Diels-Alder or [2+2] cycloadditions to construct the bicyclo[2.1.1]hexane core. For example, furan derivatives can act as dienophiles in Diels-Alder reactions .
- Carboxylic Acid Introduction : Oxidation of a primary alcohol or aldehyde group (e.g., using Jones reagent or KMnO₄) at the 5-position of the bicyclic system.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce the (1R,4R,5R) configuration .
- Purification : Chromatography (HPLC or flash) and recrystallization to isolate enantiomerically pure product .
Advanced: How can stereochemical fidelity be ensured during synthesis?
Methodological Answer:
- Asymmetric Synthesis : Use chiral catalysts (e.g., Evans oxazaborolidines) in cycloaddition or reduction steps to control stereocenters .
- X-ray Crystallography : Confirm absolute configuration post-synthesis, as demonstrated for analogous bicyclic compounds .
- NMR Analysis : Employ NOESY or J-based coupling constants to verify spatial arrangement of substituents .
- Chiral Stationary Phases : Use HPLC with chiral columns (e.g., Chiralpak®) to validate enantiopurity .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Diffraction : Resolve the bicyclic framework and substituent orientations (e.g., as shown for related azabicyclo compounds ).
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to map carbon-hydrogen frameworks.
- ²D NMR (COSY, NOESY) : Identify coupling networks and spatial proximities .
- FT-IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and furan ring (C-O-C ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular formula via exact mass analysis .
Advanced: What mechanistic insights exist for cycloaddition reactions in bicyclo[2.1.1]hexane synthesis?
Methodological Answer:
- Diels-Alder Mechanism : Furan acts as a dienophile reacting with a strained diene (e.g., norbornene derivatives) under thermal or Lewis acid-catalyzed conditions. Transition-state modeling (DFT calculations) can predict endo/exo selectivity .
- Strain-Driven Cyclization : Bicyclo[2.1.1]hexane formation may exploit angle strain in intermediates, as observed in analogous systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing dipolar transition states .
Advanced: How can researchers design biological activity studies for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known interactions with bicyclic carboxylic acids (e.g., GABA analogs or protease inhibitors) .
- In Silico Docking : Use software like AutoDock to predict binding affinity to targets (e.g., cyclooxygenase-2) based on furan and carboxylic acid motifs .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against serine hydrolases or oxidoreductases.
- Cell Viability : Screen for cytotoxicity in cancer lines (e.g., MTT assay) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., furan→thiophene) to isolate pharmacophoric groups .
Advanced: How to resolve contradictions in reported synthetic yields or conditions?
Methodological Answer:
- Systematic Replication : Reproduce divergent methods while controlling variables (solvent purity, catalyst lot, temperature gradients) .
- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., reaction time vs. catalyst loading) .
- Kinetic Analysis : Use in situ FT-IR or Raman spectroscopy to monitor intermediate formation and optimize step efficiency .
- Cross-Validation : Compare NMR/X-ray data with literature to confirm structural consistency .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : The carboxylic acid group may degrade under basic conditions; store in inert (N₂) atmosphere at -20°C .
- Light Sensitivity : Protect from UV exposure due to the conjugated furan ring .
- Solubility : Prefer DMSO or methanol for stock solutions; avoid aqueous buffers unless pH-adjusted (pKa ~4-5 for carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
